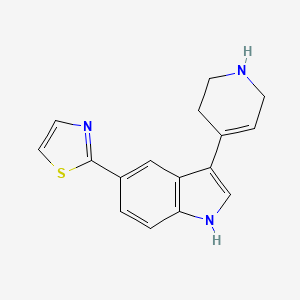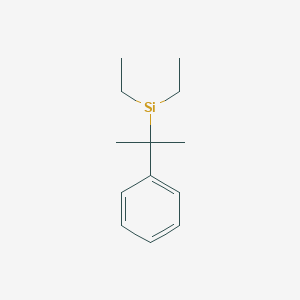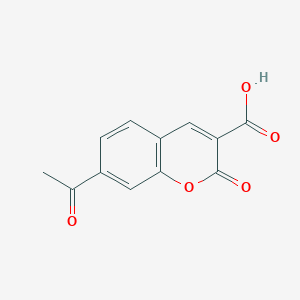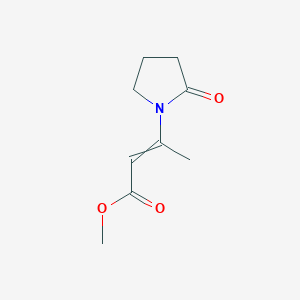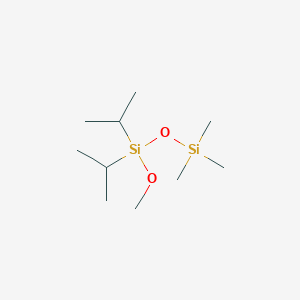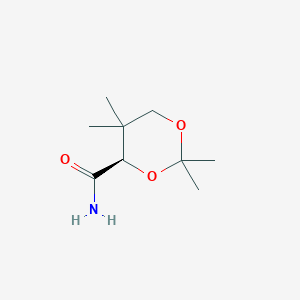
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- is a complex organic compound characterized by its unique molecular structure This compound is part of the dioxane family, which consists of cyclic ethers with two oxygen atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- typically involves multiple steps, starting with the formation of the dioxane ring One common approach is the cyclization of a suitable diol precursor under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions: 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in material science and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the biological system and the desired outcome.
相似化合物的比较
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- can be compared with other similar compounds, such as:
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4S)-
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (3R)-
These compounds share the same core structure but differ in their stereochemistry or specific substituents
属性
CAS 编号 |
285141-00-6 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-12-9(3,4)13-6(8)7(10)11/h6H,5H2,1-4H3,(H2,10,11)/t6-/m0/s1 |
InChI 键 |
ADYNAHLVLCVHSN-LURJTMIESA-N |
手性 SMILES |
CC1(COC(O[C@H]1C(=O)N)(C)C)C |
规范 SMILES |
CC1(COC(OC1C(=O)N)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


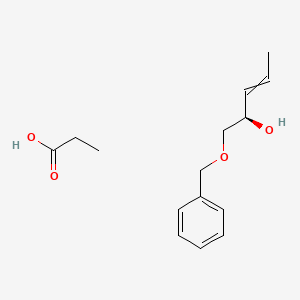
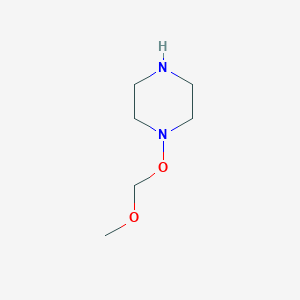
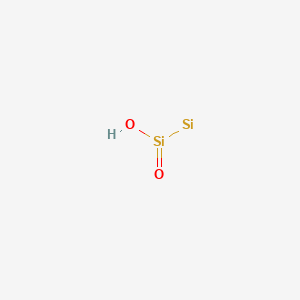
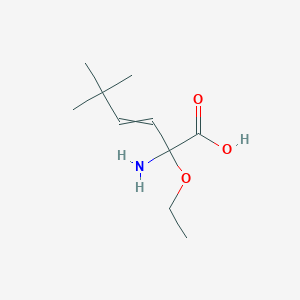
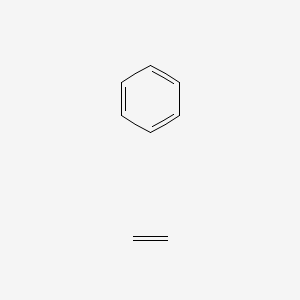
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
